molecular formula C8H9BrN2O2 B1380598 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid CAS No. 1364718-95-5

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

Cat. No.: B1380598
CAS No.: 1364718-95-5
M. Wt: 245.07 g/mol
InChI Key: VYKTYJGEPHQWOJ-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid (CAS 1364718-95-5) is a high-value chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research . Its molecular structure, characterized by a bromine atom at the 5-position of the pyrimidine ring and a methylpropanoic acid group, makes it a versatile building block for constructing complex heterocyclic frameworks often found in bioactive molecules . This compound is particularly valuable in the synthesis of kinase inhibitors, which are a crucial class of therapeutics targeting specific enzymes involved in pathologies such as cancer, inflammation, and autoimmune disorders . The presence of the bromopyrimidine moiety allows for further functionalization via cross-coupling reactions, enabling researchers to diversify the molecular structure. Meanwhile, the carboxylic acid group provides a handle for further chemical modification, which can be instrumental in creating prodrugs or fine-tuning the pharmacokinetic properties of potential drug candidates, such as solubility and metabolic stability . The compound has a molecular formula of C 8 H 9 BrN 2 O 2 and a molecular weight of 245.07 g/mol . For optimal shelf life, it should be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is not classified as a drug or for any form of human or veterinary use.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKTYJGEPHQWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrimidine Derivatives

Bromination of pyrimidine scaffolds is a common approach. For example, N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or light can selectively introduce bromine atoms at specific positions.

Example Protocol (Analogous to Pyridine Bromination):

  • Substrate : 2-Methylpyrimidin-5-ylpropanoic acid ester
  • Reagents : NBS (1.1–1.5 equiv), AIBN (0.1 equiv), in CCl₄ or ethyl acetate
  • Conditions : Reflux (75–80°C, 3–4 h) under inert atmosphere
  • Workup : Extraction with ethyl acetate, column chromatography (7% EtOAc/hexane)
  • Yield : ~60–70% (estimated based on similar reactions)

Key Considerations :

  • Positional selectivity (C5 vs. C4 bromination) depends on directing groups and steric effects.
  • Radical bromination favors C–H activation at less hindered positions.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling can introduce aryl/heteroaryl bromides. For instance:

Hypothetical Route :

  • Substrate : 2-Methylpropanoic acid ester with a boronate handle.
  • Coupling Partner : 5-Bromopyrimidin-2-yl triflate or halide.
  • Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ with a base (Cs₂CO₃, K₂CO₃).
  • Conditions : Reflux in dioxane/H₂O (110°C, 12–24 h).

Table 1 : Representative Reaction Conditions from Analogous Systems

Component Quantity/Concentration
4-Amino-2-bromopyridine 10 mmol
Phenylboronic acid 1.1 equiv
Pd(OAc)₂ 0.02–0.04 equiv
Solvent H₂O (25 mL)
Temperature 100°C
Yield 61–100%

Hydrolysis of Ester Precursors

Conversion of ester intermediates to carboxylic acids is a critical final step.

Example Protocol:

  • Substrate : Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate
  • Reagents : NaOH (2N), MeOH/H₂O (1:1)
  • Conditions : 70–75°C, 16 h
  • Workup : Acidification with HCl, crystallization from methanol
  • Purity : >99% (via HPLC-MS)

Challenges and Optimization

  • Regioselectivity : Competing bromination at C4 vs. C5 requires careful control of reaction conditions (e.g., solvent polarity, temperature).
  • Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (heptanes/EtOAc) is essential for isolating the carboxylic acid.
  • Scale-Up : Industrial processes may use continuous flow systems to improve safety and efficiency for bromination steps.

Analytical Data

Table 2 : Key Physicochemical Properties

Property Value
Molecular Weight 245.09 g/mol
Stock Solution (1 mM) 4.08 mg/mL in DMSO
HPLC Purity >98%
MS (m/z) 245.0 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium diisopropylamide for metallation, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid C₉H₁₁BrN₂O₂ 259.1 5-Bromo-pyrimidine High electrophilicity, rigid structure
2-(2-Bromophenyl)-2-methylpropanoic acid C₁₀H₁₁BrO₂ 243.1 2-Bromo-phenyl Lipophilic, flexible
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid C₉H₁₀FNO₂ 183.18 5-Fluoro-pyridine Metabolic stability, small size
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid C₇H₁₀N₄O₂ 182.18 2-Amino-pyrimidine Hydrogen-bonding capability
2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid C₁₀H₁₈O₃ 186.25 3-Hydroxy-cyclohexyl High solubility, flexible

Biological Activity

2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₈H₉BrN₂O₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Molecular Weight : Approximately 245.07 g/mol
  • Functional Groups : Carboxylic acid group enhances reactivity and solubility.
  • Brominated Pyrimidine Ring : Contributes to unique biological properties.

The SMILES notation for this compound is: OC(=O)C(c1ncc(cn1)Br)(C)C, indicating the presence of a bromine atom on the pyrimidine ring, which is crucial for its biological activity .

Research has indicated that this compound exhibits various biological activities, including:

  • Antifibrotic Activity : In studies evaluating its effects on hepatic stellate cells (HSC-T6), this compound demonstrated superior antifibrotic properties compared to established drugs like Pirfenidone. The mechanism involves the inhibition of key signaling pathways involved in fibrosis .
  • Enzyme Inhibition : Preliminary investigations suggest that it may inhibit specific kinases, which could be relevant for cancer therapies. For example, compounds with similar structures have shown inhibitory effects on PI3Kα kinase with IC50 values indicating significant potency .

Applications in Research

The compound's potential applications extend to various fields:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting fibrotic diseases and possibly cancer.
  • Agricultural Chemistry : Its biological activity against pathogens suggests potential use as a pesticide or herbicide .

Comparison of Biological Activities

The following table summarizes the biological activities observed for this compound compared to related compounds:

Compound NameAntifibrotic ActivityEnzyme Inhibition (IC50 μM)
This compoundHigher than PirfenidoneUnknown
PirfenidoneStandardN/A
5-(Bromothiazol-2-yl)-2-methylpropanoic acidModerateN/A
4-(Bromophenyl)-2-methylpropanoic acidLowN/A

Case Studies

  • Study on Hepatic Stellate Cells :
    • A study evaluated the antifibrotic effects of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced fibrogenesis markers compared to controls .
  • Enzyme Interaction Studies :
    • Interaction studies have focused on the compound's ability to modulate enzyme activity linked to cancer progression. While specific IC50 values for this compound were not provided, related compounds exhibited promising results, suggesting a similar profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling a brominated pyrimidine core with a methylpropanoic acid derivative. For example, bromine introduction at the pyrimidine’s 5-position may employ nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives. Acid-catalyzed cyclization (e.g., using BF₃·Et₂O, as in related propanoic acid syntheses) can stabilize intermediates .
  • Key Variables : Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product.

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the pyrimidine ring’s substitution pattern (e.g., bromine-induced deshielding at C5) and the methylpropanoic acid moiety’s integration. Aromatic protons appear as doublets (δ 8.2–8.5 ppm), while the methyl groups resonate at δ 1.4–1.6 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M+H]+ ions (expected m/z ~299.0 for C₉H₁₀BrN₂O₂⁺). Purity >95% is required for biological assays .
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The bromine atom’s electron-withdrawing effect activates the pyrimidine ring at C2 and C4 for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis identifies reactive sites for cross-coupling .
  • Data Contradictions : Experimental yields may deviate from computational predictions due to steric hindrance from the methylpropanoic acid group, not fully accounted for in simplified models .

Q. What strategies mitigate degradation of the compound under varying pH and temperature conditions?

  • Methodology : Stability studies using accelerated degradation protocols (40°C/75% RH for 4 weeks) with HPLC monitoring. The carboxylic acid group is prone to decarboxylation at pH >7, requiring buffered solutions (pH 4–6) for storage. Lyophilization improves solid-state stability .
  • Contradictions : While related brominated pyridines show stability in acidic conditions, pyrimidines may exhibit faster hydrolysis due to ring strain, necessitating empirical validation .

Q. How does the bromine atom influence the compound’s electronic properties in coordination chemistry or biological target binding?

  • Methodology : Cyclic Voltammetry (CV) reveals bromine’s electron-withdrawing effect, reducing the pyrimidine ring’s LUMO energy and enhancing electrophilicity. In biological systems (e.g., kinase inhibition assays), bromine’s hydrophobic volume improves binding affinity to ATP pockets, validated via SPR (Surface Plasmon Resonance) .
  • Data Gaps : Limited crystallographic data for pyrimidine-propanoic acid derivatives complicates precise binding mode analysis .

Contradictions and Limitations

  • Synthetic Routes : reports acid-catalyzed cyclization yields (~55%), while suggests Pd-catalyzed coupling achieves higher yields (68%). This discrepancy highlights the trade-off between catalyst cost and efficiency.
  • Stability Data : While emphasizes pH-dependent degradation for propanoic acid derivatives, pyrimidine-specific instability mechanisms (e.g., ring-opening) remain understudied.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
Reactant of Route 2
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid

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